6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound featuring an indole core with various substituents, including a methoxy group, a pyridine ring, and a pyrazole moiety. This compound has garnered attention due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indoles or pyridines.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential anti-inflammatory and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Its unique chemical structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Indole-2-carboxamide derivatives: These compounds share the indole core and carboxamide group but differ in their substituents.
Pyrazole-containing compounds: These compounds feature the pyrazole ring and may have similar biological activities.
Uniqueness: 6-Methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide stands out due to its specific combination of functional groups, which may confer unique biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
6-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-25-12-15(11-23-25)19-14(4-3-7-21-19)10-22-20(26)18-8-13-5-6-16(27-2)9-17(13)24-18/h3-9,11-12,24H,10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMMJZCVIZUVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.